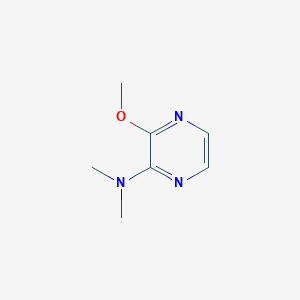![molecular formula C7H7NO4S2 B13151240 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)
2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide is a heterocyclic compound characterized by its unique structure, which includes a dithiazole ring fused with a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylbenzothiazole with sulfur and oxidizing agents to introduce the dithiazole ring and the tetraoxide functionalities .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dithiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or dithiazole rings .
Aplicaciones Científicas De Investigación
2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its electronic properties enable it to participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Benzothiazole: Similar in structure but lacks the dithiazole ring and tetraoxide functionalities.
Benzodithiazole: Shares the dithiazole ring but differs in the position of sulfur atoms and oxidation state.
Uniqueness: 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide is unique due to its combination of a dithiazole ring and tetraoxide functionalities, which impart distinct electronic and chemical properties. This uniqueness makes it valuable in applications requiring specific redox behavior and coordination chemistry .
Propiedades
Fórmula molecular |
C7H7NO4S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
2-methyl-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H7NO4S2/c1-8-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 |
Clave InChI |
GAVXQCZYLHSNJK-UHFFFAOYSA-N |
SMILES canónico |
CN1S(=O)(=O)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



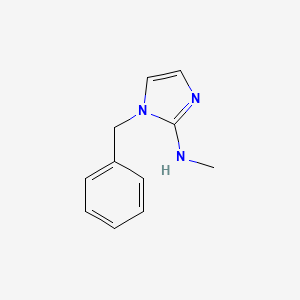
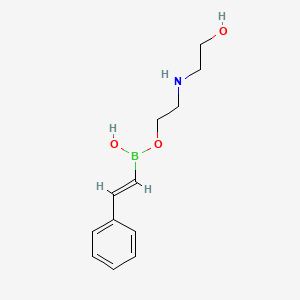
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)
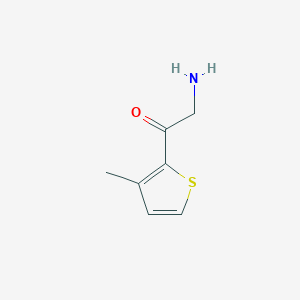
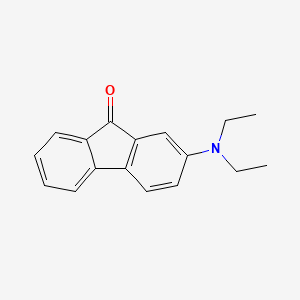
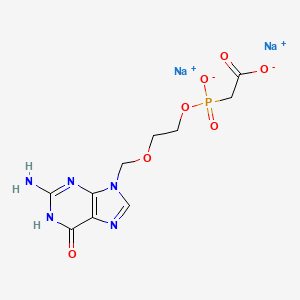
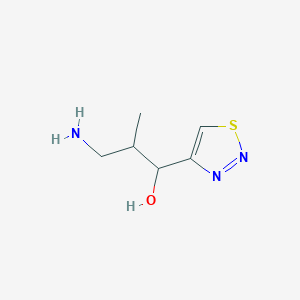

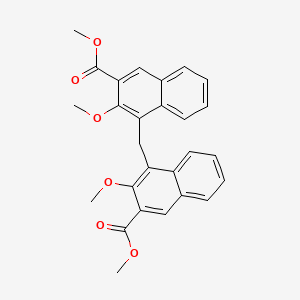

![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)

